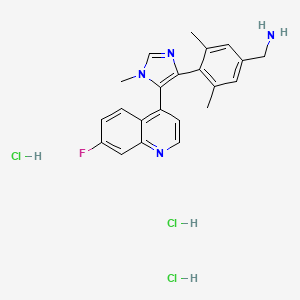

BI-9321 trihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXMBVQCRHZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl3FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BI-9321 Trihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-9321 trihydrochloride is a potent, highly selective, and cell-permeable small molecule inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By competitively binding to the methyl-lysine binding pocket of the PWWP1 domain, BI-9321 effectively disrupts the interaction of NSD3 with chromatin, leading to downstream effects on gene expression. Notably, inhibition of the NSD3-PWWP1 interaction by BI-9321 results in the downregulation of MYC messenger RNA (mRNA) and a reduction in cell proliferation in specific cancer cell lines.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of BI-9321, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of the implicated signaling pathway.

Introduction to BI-9321 and its Target: NSD3

Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in regulating chromatin structure and gene expression.[7] The NSD3 gene is frequently amplified in various cancers, making it an attractive therapeutic target. NSD3 exists in multiple isoforms, with the full-length (NSD3L) and a shorter isoform (NSD3S) being prominent. The PWWP1 domain, present in both major isoforms, is a "reader" domain that recognizes and binds to specific histone modifications, thereby recruiting NSD3 to particular chromatin regions.

BI-9321 was developed as a first-in-class chemical probe to specifically antagonize the function of the NSD3-PWWP1 domain.[1][2][5][6] Its high potency and selectivity allow for the precise dissection of the biological roles of this domain in normal and pathological states.

Mechanism of Action

BI-9321 functions as a competitive antagonist of the NSD3-PWWP1 domain. The PWWP1 domain contains a conserved aromatic cage that recognizes and binds to methylated lysine residues on histone tails, particularly H3K36me2/3. By occupying this binding pocket, BI-9321 prevents the engagement of the PWWP1 domain with its cognate histone marks on chromatin.[8]

The short isoform, NSD3S, which contains the PWWP1 domain but lacks the catalytic SET domain, has been shown to stabilize the MYC oncoprotein.[9][10][11][12] Mechanistically, NSD3S binds to MYC and hinders its interaction with the F-box and WD repeat domain-containing 7 (FBXW7), a key component of the SCF E3 ubiquitin ligase complex responsible for MYC proteasomal degradation.[9][10][11][12] By disrupting the function of the PWWP1 domain, BI-9321 is proposed to interfere with the ability of NSD3S to localize to specific chromatin regions and/or interact with the necessary protein complexes to stabilize MYC, ultimately leading to the downregulation of MYC expression and a reduction in cell proliferation.[1][2][3][4][5][6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by BI-9321.

Caption: Proposed mechanism of action of BI-9321.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity

| Assay Type | Target | Kd (nM) | Reference |

| Surface Plasmon Resonance (SPR) | NSD3-PWWP1 | 166 | [3] |

| Isothermal Titration Calorimetry (ITC) | NSD3-PWWP1 | 445 ± 8 |

Table 2: Cellular Activity

| Assay Type | Cell Line | IC50 (µM) | Endpoint | Reference |

| NanoBRET Target Engagement | U2OS | 1.2 | Disruption of NSD3-PWWP1 and Histone H3 interaction | [3] |

| Anti-proliferative Activity | MOLM-13 | 26.8 | Cell growth inhibition after 6 days | |

| BRET Tracer Competition | HEK293 | 1.4 ± 0.5 | Cellular target engagement |

Table 3: Selectivity

| Target | Activity | Reference |

| NSD2-PWWP1 | Inactive | [3] |

| NSD3-PWWP2 | Inactive | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize BI-9321 are provided below.

Surface Plasmon Resonance (SPR)

This protocol outlines the procedure for determining the binding kinetics of BI-9321 to the NSD3-PWWP1 domain.

Workflow Diagram:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

-

Instrumentation: A Biacore T200 or similar SPR instrument is used.

-

Sensor Chip: A CM5 sensor chip is typically used for amine coupling.

-

Ligand Immobilization:

-

The NSD3-PWWP1 protein is immobilized on the sensor chip surface via standard amine coupling chemistry.

-

The surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

NSD3-PWWP1 protein (at a concentration of ~50 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface.

-

Remaining active esters are deactivated with a 1 M ethanolamine-HCl solution.

-

-

Analyte Injection:

-

BI-9321 is serially diluted in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a range of concentrations (e.g., 0.1 to 1000 nM).

-

Each concentration is injected over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the thermodynamic parameters of BI-9321 binding to NSD3-PWWP1.

Workflow Diagram:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Methodology:

-

Instrumentation: A MicroCal PEAQ-ITC or equivalent instrument is used.

-

Sample Preparation:

-

NSD3-PWWP1 protein and BI-9321 are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.

-

The final concentrations are accurately determined. A typical experiment might use 10-20 µM NSD3-PWWP1 in the sample cell and 100-200 µM BI-9321 in the syringe.

-

-

Titration:

-

The experiment is performed at a constant temperature, typically 25°C.

-

A series of small injections (e.g., 2 µL) of the BI-9321 solution are made into the NSD3-PWWP1 solution until saturation is reached.

-

-

Data Analysis:

-

The heat change per injection is measured and plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a single-site binding model to determine the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the ability of BI-9321 to disrupt the interaction between NSD3-PWWP1 and histone H3 in live cells.

Workflow Diagram:

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 or U2OS cells are transiently transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the BRET donor) and histone H3 fused to HaloTag® (the BRET acceptor).

-

-

Assay Procedure:

-

Transfected cells are harvested and seeded into a white 96-well plate.

-

The HaloTag® NanoBRET™ 618 Ligand is added to the cells and incubated to allow for labeling of the HaloTag®-histone H3 fusion protein.

-

BI-9321 is added to the wells at various concentrations and incubated to allow for target engagement.

-

The Nano-Glo® Substrate is added to initiate the luminescence reaction.

-

-

Data Acquisition and Analysis:

-

The luminescence signal is measured at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the NanoBRET™ 618 acceptor (e.g., >600 nm).

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

The IC50 value is determined by plotting the BRET ratio as a function of the BI-9321 concentration and fitting the data to a dose-response curve.

-

Fluorescence Recovery After Photobleaching (FRAP)

This live-cell imaging technique is used to assess the mobility of NSD3 in the nucleus and how it is affected by BI-9321.

Workflow Diagram:

Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP) assay.

Methodology:

-

Cell Culture and Transfection:

-

U2OS or other suitable cells are grown on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged NSD3 (e.g., GFP-NSD3).

-

-

Live-Cell Imaging:

-

Transfected cells are treated with either BI-9321 or a vehicle control (DMSO).

-

Imaging is performed on a confocal microscope equipped with a high-power laser for photobleaching.

-

-

FRAP Experiment:

-

A pre-bleach image of a cell expressing GFP-NSD3 is acquired.

-

A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser pulse.

-

A time-lapse series of images is acquired immediately after bleaching to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

The fluorescence intensity in the bleached ROI is measured over time and corrected for photobleaching that occurs during image acquisition.

-

The fluorescence recovery curve is plotted, and parameters such as the mobile fraction and the half-time of recovery are calculated. An increase in the mobile fraction upon treatment with BI-9321 indicates that the inhibitor displaces NSD3 from its chromatin binding sites.

-

Conclusion

This compound is a valuable research tool for probing the function of the NSD3-PWWP1 domain. Its well-characterized mechanism of action, involving the direct inhibition of the PWWP1 "reader" domain and subsequent destabilization of the MYC oncoprotein, provides a clear rationale for its observed anti-proliferative effects. The detailed experimental protocols provided herein offer a guide for the further investigation of BI-9321 and the broader role of NSD3 in health and disease. This in-depth understanding of its core mechanism is crucial for researchers in the fields of epigenetics, oncology, and drug discovery.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-9321 Trihydrochloride: A Technical Guide to the First-in-Class NSD3-PWWP1 Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-9321 trihydrochloride, a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). BI-9321 serves as a critical tool for elucidating the biological functions of the NSD3-PWWP1 domain and exploring its therapeutic potential, particularly in oncology.

Core Compound Characteristics

BI-9321 is a first-in-class, cell-permeable antagonist that targets the methyl-lysine binding pocket of the NSD3-PWWP1 domain.[1][2] It was developed through fragment-based screening and subsequent structure-based optimization.[1] BI-9321 exhibits high selectivity for the NSD3-PWWP1 domain over other PWWP domains, including NSD2-PWWP1 and NSD3-PWWP2.[2][3] A structurally related but significantly less active compound, BI-9466, is available as a negative control for in-cell and in-vitro experiments.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-9321 and its negative control, BI-9466.

Table 1: In Vitro Binding and Biochemical Activity

| Compound | Target Domain | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| BI-9321 | NSD3-PWWP1 | SPR | 166 | [3] | |

| NSD3-PWWP1 | ITC | 445 | [4] | ||

| NSD3-PWWP1 | TR-FRET | 203 | [4] | ||

| BI-9466 | NSD3-PWWP1 | SPR | 144,000 | [4] | |

| NSD3-PWWP1 | TR-FRET | 120,000 | [4] |

Table 2: Cellular Activity and Proliferation

| Compound | Cell Line | Assay Type | IC50 (µM) | Effect | Reference |

| BI-9321 | U2OS | NanoBRET | 1.2 | Disruption of NSD3-PWWP1 and Histone H3 interaction | [3][5] |

| MOLM-13 | RealTime-Glo | 26.8 | Anti-proliferative | [5] | |

| RN2 | RealTime-Glo | 13 | Anti-proliferative | [5] | |

| BI-9466 | U2OS | NanoBRET | >100 | No significant disruption | [6] |

Mechanism of Action and Signaling Pathway

NSD3 is a histone methyltransferase that plays a crucial role in transcriptional regulation. The PWWP1 domain of NSD3 recognizes and binds to methylated histones, thereby recruiting chromatin-modifying complexes to specific genomic loci. In certain cancers, such as those with amplification of the 8p11-p12 region, NSD3 is overexpressed and contributes to oncogenesis.[1] NSD3 has been implicated in pathways involving key oncogenic drivers like MYC and BRD4.

BI-9321 exerts its effect by competitively binding to the aromatic cage of the NSD3-PWWP1 domain, which is responsible for recognizing methylated histone tails. This binding prevents the recruitment of NSD3 to chromatin, leading to downstream effects on gene expression, including the downregulation of MYC mRNA, and a reduction in cancer cell proliferation.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BI-9321 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the in-vitro potency of BI-9321 in disrupting the interaction between the NSD3-PWWP1 domain and a biotinylated histone H3 peptide.

-

Reagents:

-

GST-tagged NSD3-PWWP1 protein

-

Biotinylated H3K36me3 peptide

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay Buffer: PBS, 0.05% Tween20, 0.1% BSA

-

-

Procedure:

-

Add 2 µL of BI-9321 or BI-9466, serially diluted in DMSO, to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the GST-NSD3-PWWP1 protein and the biotinylated H3K36me3 peptide in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50.

-

NanoBRET™ Cellular Assay

This assay measures the target engagement of BI-9321 with the NSD3-PWWP1 domain in live cells.

-

Cell Line: U2OS cells

-

Reagents:

-

Plasmid encoding NSD3-PWWP1 fused to NanoLuc® luciferase.

-

Plasmid encoding Histone H3.3 fused to HaloTag®.

-

NanoBRET™ 618 Ligand (fluorescent tracer).

-

Lipofectamine 3000 for transfection.

-

-

Procedure:

-

Co-transfect U2OS cells with the NSD3-PWWP1-NanoLuc® and H3.3-HaloTag® plasmids.

-

After 24 hours, harvest the cells and resuspend in Opti-MEM.

-

Add the NanoBRET™ 618 Ligand to the cell suspension.

-

Dispense the cell suspension into a 384-well white plate.

-

Add serially diluted BI-9321 or BI-9466 to the wells.

-

Incubate for 2 hours at 37°C.

-

Add Nano-Glo® Substrate and read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the cellular IC50.

-

Fluorescence Recovery After Photobleaching (FRAP) Assay

This assay assesses the mobility of NSD3 in the nucleus and how it is affected by BI-9321.

-

Cell Line: U2OS cells

-

Reagents:

-

Plasmid encoding GFP-tagged NSD3 (short isoform).

-

Hoechst 33342 for nuclear staining.

-

-

Procedure:

-

Transfect U2OS cells with the GFP-NSD3 plasmid.

-

After 24 hours, treat the cells with BI-9321 (e.g., 10 µM) or DMSO for 1-2 hours.

-

Stain the nuclei with Hoechst 33342.

-

Using a confocal microscope, define a region of interest (ROI) within the nucleus.

-

Acquire pre-bleach images.

-

Photobleach the ROI using a high-intensity laser.

-

Acquire post-bleach images at regular intervals to monitor the recovery of fluorescence in the ROI.

-

Quantify the fluorescence intensity over time and calculate the mobile fraction and the half-time of recovery.

-

Cell Proliferation Assay

This assay determines the effect of BI-9321 on the proliferation of cancer cell lines.

-

Cell Lines: MOLM-13, RN2

-

Reagent: RealTime-Glo™ MT Cell Viability Assay reagent.

-

Procedure:

-

Seed MOLM-13 or RN2 cells in a 96-well white plate.

-

Add serially diluted BI-9321 or BI-9466 to the wells.

-

Add the RealTime-Glo™ reagent to the wells.

-

Incubate the plate at 37°C in a cell culture incubator.

-

Measure luminescence at various time points (e.g., 24, 48, 72 hours) using a plate reader.

-

Plot the luminescence signal against the compound concentration at the final time point to determine the IC50 for cell proliferation.

-

Experimental and Logical Workflows

The following diagrams illustrate the discovery and characterization workflow for BI-9321 and the logical relationship of its antagonistic action.

References

- 1. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 4. opnme.com [opnme.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

BI-9321 Trihydrochloride: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation, the intricate orchestra of modifications to DNA and its associated proteins that governs gene expression without altering the DNA sequence itself, presents a fertile ground for therapeutic intervention, particularly in oncology. A key family of epigenetic regulators is the Nuclear SET Domain (NSD) family of histone methyltransferases. Among these, NSD3 has emerged as a protein of significant interest due to its frequent amplification in various cancers. This technical guide provides an in-depth exploration of BI-9321 trihydrochloride, a first-in-class, potent, and selective chemical probe for the PWWP1 domain of NSD3. This document will detail its mechanism of action, summarize key quantitative data, provide an overview of essential experimental protocols for its characterization, and visualize its regulatory pathway and experimental workflows.

Core Mechanism of Action

This compound functions as a selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). The PWWP domain is a "reader" domain that recognizes and binds to specific post-translational modifications on histone tails, specifically methylated lysine residues. By binding to the methyl-lysine binding site of the NSD3-PWWP1 domain, BI-9321 effectively disrupts the interaction between NSD3 and histones.[1][2][3] This inhibition of NSD3's chromatin localization leads to downstream effects on gene expression, most notably the downregulation of the proto-oncogene Myc, and a subsequent reduction in cancer cell proliferation.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular effects of BI-9321.

| Parameter | Value | Assay | Notes |

| Binding Affinity | |||

| Kd | 166 nM | Surface Plasmon Resonance (SPR) | Demonstrates high-affinity binding to the NSD3-PWWP1 domain.[2][5] |

| Kd | 445 ± 8 nM | Isothermal Titration Calorimetry (ITC) | Confirms direct binding interaction and provides thermodynamic parameters.[6][7] |

| In Vitro Potency | |||

| IC50 | 203 nM | TR-FRET Assay | Measures the inhibition of the NSD3-PWWP1 interaction with a histone peptide.[6] |

| Cellular Activity | |||

| IC50 | 1.2 µM | NanoBRET Assay (U2OS cells) | Quantifies the disruption of the NSD3-PWWP1 interaction with Histone H3 in a cellular context.[2][5] |

| Cellular Target Engagement | ~1 µM | FRAP & BRET Assays | Confirms that BI-9321 engages with its target within living cells at this concentration.[8][9] |

| Cellular Effects | |||

| Proliferation IC50 | Not explicitly stated | RealTime-Glo MT Cell Viability Assay | Reduces proliferation in MOLM-13 cells.[1][4] |

| Target | Activity | Notes |

| Selectivity Profile | ||

| NSD3-PWWP1 | Active | Primary target of BI-9321.[1][2][5] |

| NSD2-PWWP1 | Inactive | Demonstrates selectivity within the NSD family of proteins.[1][3][5] |

| NSD3-PWWP2 | Inactive | Highlights the specific targeting of the first PWWP domain of NSD3.[1][3][5] |

| Kinase Panel (31 kinases) | Inactive | BI-9321 shows a clean profile against a panel of 31 kinases, indicating low off-target activity in this area.[9] |

| Other PWWP domains (15 total) | Inactive | A Differential Scanning Fluorimetry (DSF) screen against a panel of 15 PWWP domains showed high selectivity for NSD3-PWWP1.[7][10] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to characterize BI-9321, the following diagrams are provided.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize BI-9321. These are generalized protocols and specific parameters may vary based on the experimental setup.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of BI-9321 to the NSD3-PWWP1 domain.

Methodology:

-

Immobilize recombinant NSD3-PWWP1 protein onto a sensor chip.

-

Prepare a series of dilutions of BI-9321 in a suitable running buffer.

-

Inject the BI-9321 solutions over the sensor chip surface at a constant flow rate.

-

Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound analyte, in real-time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

NanoBRET™ Protein:Protein Interaction Assay

Objective: To measure the inhibitory effect of BI-9321 on the interaction between NSD3-PWWP1 and Histone H3 in living cells.

Methodology:

-

Co-transfect cells (e.g., U2OS) with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the BRET donor) and Histone H3 fused to HaloTag® (the BRET acceptor).

-

Culture the transfected cells and then treat with the HaloTag® NanoBRET® 618 Ligand.

-

Seed the cells into a multi-well plate and treat with a serial dilution of BI-9321.

-

Add the NanoBRET™ Nano-Glo® Substrate to the cells.

-

Measure the luminescence signal at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm).

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the concentration of BI-9321 and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the cellular target engagement of BI-9321 by measuring its effect on the mobility of NSD3-PWWP1 in the nucleus.

Methodology:

-

Transfect cells (e.g., U2OS) with a plasmid encoding for GFP-tagged NSD3-PWWP1.

-

Treat the cells with either BI-9321 or a vehicle control.

-

Identify a region of interest (ROI) within the nucleus of a cell expressing the GFP-fusion protein.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Monitor the recovery of fluorescence in the ROI over time as unbleached GFP-tagged proteins diffuse into the bleached area.

-

Quantify the fluorescence recovery kinetics. Inhibition of NSD3-PWWP1 binding to chromatin by BI-9321 is expected to result in a faster fluorescence recovery rate due to increased mobility of the protein.

RealTime-Glo™ MT Cell Viability Assay

Objective: To determine the effect of BI-9321 on the proliferation of cancer cells (e.g., MOLM-13).

Methodology:

-

Seed cells in a multi-well plate in their appropriate growth medium.

-

Add the RealTime-Glo™ MT Cell Viability Assay reagent, which contains a pro-substrate and NanoLuc® luciferase, to the wells.

-

Treat the cells with a serial dilution of BI-9321.

-

Incubate the plate under standard cell culture conditions.

-

Measure the luminescence at various time points. The signal is proportional to the number of viable, metabolically active cells.

-

Plot the luminescence signal against the concentration of BI-9321 to determine the effect on cell proliferation and calculate the IC50 value if applicable.

Conclusion

This compound is a valuable research tool for investigating the biological functions of the NSD3-PWWP1 domain in epigenetic regulation. Its high potency, selectivity, and demonstrated cellular activity make it a critical chemical probe for dissecting the role of NSD3 in health and disease. The downstream effects of BI-9321 on Myc expression and cell proliferation underscore the therapeutic potential of targeting this epigenetic reader domain in cancers where it is dysregulated. The methodologies outlined in this guide provide a framework for the further characterization and application of this and similar compounds in epigenetic drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 6. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

- 8. Pardon Our Interruption [opnme.com]

- 9. opnme.com [opnme.com]

- 10. researchgate.net [researchgate.net]

BI-9321 Trihydrochloride: A Technical Guide to its Antagonistic Effect on NSD3-PWWP1 Histone Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-9321 trihydrochloride, a first-in-class, potent, and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By disrupting the crucial interaction between NSD3 and histones, BI-9321 offers a valuable tool for elucidating the biological functions of this multi-domain epigenetic regulator and exploring its therapeutic potential, particularly in oncology.

Core Mechanism of Action

BI-9321 specifically targets the methyl-lysine binding site within the PWWP1 domain of NSD3.[1][2] This antagonistic action competitively inhibits the recognition of post-translationally modified histones, thereby disrupting the chromatin-modifying activities of NSD3.[2] The compound has demonstrated high selectivity for the NSD3-PWWP1 domain, showing inactivity against other PWWP domains such as NSD2-PWWP1 and NSD3-PWWP2.[1][3][4]

The interaction of BI-9321 with the NSD3-PWWP1 domain has been extensively characterized, leading to downstream effects on gene expression and cellular processes. Notably, as a single agent, BI-9321 has been shown to downregulate the expression of Myc messenger RNA (mRNA) and reduce cell proliferation in the MOLM-13 acute myeloid leukemia (AML) cell line.[1][2][5]

Quantitative Data Summary

The binding affinity and inhibitory activity of BI-9321 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for BI-9321 and its closely related, but significantly less active, negative control, BI-9466.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of BI-9321

| Assay Type | Parameter | BI-9321 Value | BI-9466 Value |

| Surface Plasmon Resonance (SPR) | Kd | 166 nM[1][3][4] | 144,000 nM[6] |

| Isothermal Titration Calorimetry (ITC) | Kd | 445 nM[6][7] | Not Determined |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 nM[6][7] | 120,000 nM[6] |

| Differential Scanning Fluorimetry (DSF) | ΔTm | 5.5 °C[7] | Not Determined |

Table 2: Cellular Target Engagement and Activity of BI-9321

| Assay Type | Cell Line | Parameter | BI-9321 Value |

| NanoBioluminescence Resonance Energy Transfer (NanoBRET) | U2OS | IC50 | 1.2 µM[1][3][4] |

| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | Cellular Target Engagement | 1 µM[6][8] |

| Antiproliferative Assay (RealTime-Glow MT) | MOLM-13 | IC50 | 26.8 µM[1] |

Signaling Pathway and Logic

The binding of the NSD3-PWWP1 domain to methylated histones is a critical step in the regulation of gene expression. BI-9321 disrupts this interaction, leading to downstream consequences. The following diagram illustrates the proposed signaling pathway affected by BI-9321.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of BI-9321 on histone interactions.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of BI-9321 to the NSD3-PWWP1 domain.

Methodology:

-

Immobilize the purified NSD3-PWWP1 protein onto a sensor chip.

-

Prepare a series of concentrations of BI-9321 in a suitable running buffer (e.g., 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO).[6]

-

Inject the different concentrations of BI-9321 over the sensor chip surface.

-

Measure the change in the refractive index at the surface as the compound binds to and dissociates from the protein.

-

Analyze the resulting sensorgrams to calculate the association and dissociation rate constants.

-

Determine the equilibrium dissociation constant (Kd) from the ratio of the rate constants. A steady-state fit using a 1:1 interaction model is often employed.[9]

NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay

Objective: To measure the in-cell inhibition of the interaction between NSD3-PWWP1 and histone H3 by BI-9321.

Methodology:

-

Co-transfect U2OS cells with two constructs: one expressing NSD3-PWWP1 fused to NanoLuc luciferase and another expressing histone H3 fused to HaloTag.[10]

-

Add the HaloTag ligand labeled with a fluorescent reporter to the cells.

-

Treat the cells with a range of concentrations of BI-9321 or the negative control BI-9466.

-

Add the NanoLuc substrate to initiate the bioluminescent reaction.

-

Measure the light emission at two wavelengths: one for the NanoLuc donor and one for the fluorescent acceptor.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of BI-9321 required to inhibit 50% of the NSD3-H3 interaction.[4]

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To confirm cellular target engagement by observing changes in the mobility of NSD3 in the nucleus upon BI-9321 treatment.

Methodology:

-

Transfect U2OS cells with a construct expressing GFP-tagged NSD3 (short isoform).[10]

-

Treat the cells with BI-9321 (e.g., 1 µM) or a vehicle control (DMSO).

-

Identify a region of interest (ROI) within the nucleus.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Monitor the recovery of fluorescence in the bleached region over time as unbleached GFP-NSD3 molecules diffuse into the ROI.

-

Quantify the fluorescence recovery kinetics. A change in the recovery rate or the mobile fraction of GFP-NSD3 upon BI-9321 treatment indicates target engagement.[8]

Conclusion

This compound is a well-characterized and highly selective chemical probe for the NSD3-PWWP1 domain. Its ability to specifically disrupt histone interactions provides a powerful means to investigate the roles of NSD3 in chromatin biology and disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to utilize BI-9321 in their studies and for drug development professionals to consider the NSD3-PWWP1 axis as a potential therapeutic target. The availability of a validated negative control, BI-9466, further enhances the rigor of experiments conducted with this valuable tool.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]

- 8. Pardon Our Interruption [opnme.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Impact of BI-9321 Trihydrochloride on Myc Messenger RNA Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BI-9321 trihydrochloride on the expression of Myc messenger RNA (mRNA). BI-9321 is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] Emerging research has identified NSD3 as a critical co-factor for the transcription of the MYC oncogene, a key driver in many human cancers.[3] This document summarizes the quantitative effects of BI-9321 on Myc mRNA levels, details the experimental protocols for assessing these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

BI-9321 has been demonstrated to significantly downregulate the expression of Myc mRNA in the human acute myeloid leukemia (AML) cell line MOLM-13.[1][4][5][6] The following tables summarize the quantitative findings from key studies, providing a clear comparison of the effects of BI-9321 over time and in relation to control compounds.

Table 1: Time-Course of Myc mRNA Expression in MOLM-13 Cells Treated with 10 µM BI-9321

| Treatment Duration | Relative Myc mRNA Expression (Normalized to DMSO control) |

| 6 hours | Decreased[6] |

| 20 hours | Significantly Decreased[3] |

| 24 hours | Significantly Decreased[3] |

| 48 hours | Significantly Decreased[3] |

Note: The data represents the mean ± s.e.m. of three biological replicates, each with four technical replicates. Gene expression was normalized to the housekeeping genes PBGD and TBP.[3]

Table 2: Comparative Effect of BI-9321 and Control Compounds on Myc mRNA Expression in MOLM-13 Cells after 20 hours of Treatment

| Compound | Concentration | Relative Myc mRNA Expression (Normalized to DMSO control) |

| BI-9321 | 10 µM | Significantly Decreased[3] |

| BI-9466 (Negative Control) | 10 µM | No Significant Change[3] |

| JQ1 (Positive Control) | 0.5 µM | Significantly Decreased[3] |

Note: BI-9466 is an inactive analog of BI-9321. JQ1 is a known inhibitor of BET bromodomains, which are also involved in Myc regulation.[3]

Signaling Pathway and Mechanism of Action

BI-9321 exerts its effect on Myc mRNA expression by targeting the PWWP1 domain of NSD3. NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation. The PWWP1 domain of NSD3 is a "reader" domain that recognizes specific histone modifications, facilitating the recruitment of transcriptional machinery to target genes, including MYC. By binding to the methyl-lysine binding site of the NSD3-PWWP1 domain, BI-9321 disrupts this interaction.[4][5][7][8] This inhibition is thought to prevent the efficient transcription of the MYC gene, leading to a reduction in Myc mRNA levels.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Silencing of the DNA damage repair regulator PPP1R15A sensitizes acute myeloid leukemia cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The selectivity profile of BI-9321 trihydrochloride against other PWWP domains.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BI-9321 trihydrochloride, a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). This document details the quantitative binding affinities, comprehensive experimental methodologies, and the broader context of the signaling pathways involved.

Quantitative Selectivity Profile of BI-9321

BI-9321 is a first-in-class antagonist of the NSD3-PWWP1 domain, demonstrating high potency and selectivity.[1][2][3] It targets the methyl-lysine binding site of the PWWP1 domain with sub-micromolar activity in vitro and engages its target in cells at a concentration of 1 µM.[1][2] The following tables summarize the quantitative analysis of BI-9321's binding affinity and selectivity against various PWWP domains.

Table 1: Binding Affinity of BI-9321 for NSD3-PWWP1

| Parameter | Method | Value | Reference |

| Kd | Surface Plasmon Resonance (SPR) | 166 nM | [4][5][6][7] |

| Kd | Isothermal Titration Calorimetry (ITC) | 445 ± 8 nM | [8][9] |

| IC50 (NSD3-PWWP1/H3 interaction) | NanoBRET in U2OS cells | 1.2 µM | [2][4][6][7] |

Table 2: Selectivity of BI-9321 Against Other PWWP Domains

BI-9321 has been shown to be highly selective for the PWWP1 domain of NSD3 over other PWWP domains, including NSD2-PWWP1 and the second PWWP domain of NSD3 (NSD3-PWWP2).[2][4][5][6][7] A broader selectivity screening was conducted using Differential Scanning Fluorimetry (DSF) against a panel of 15 PWWP domains. The results are presented as the difference in thermal shift (ΔTm) in the presence of 100 µM BI-9321. A larger ΔTm indicates stronger binding.

| PWWP Domain | ΔTm (°C) at 100 µM BI-9321 |

| NSD3-PWWP1 | Significant Stabilization |

| NSD2-PWWP1 | Minimal to No Shift |

| NSD3-PWWP2 | Minimal to No Shift |

| Other 13 PWWP Domains | Minimal to No Shift |

Note: The specific ΔTm values for the 15 PWWP domains are typically presented in graphical histogram format in the source literature and show a significant thermal shift only for NSD3-PWWP1.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the selectivity profile of BI-9321.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Methodology:

-

Immobilization: The ligand (e.g., purified NSD3-PWWP1 protein) is typically immobilized on a sensor chip surface.

-

Analyte Injection: A solution containing the analyte (BI-9321) at various concentrations is flowed over the sensor surface.

-

Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU).

-

Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to determine the equilibrium dissociation constant (Kd). A steady-state fit using a 1:1 interaction model is often applied.[8][9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.

Methodology:

-

Sample Preparation: The macromolecule (e.g., NSD3-PWWP1) is placed in the sample cell, and the ligand (BI-9321) is loaded into the injection syringe.

-

Titration: The ligand is injected in small aliquots into the sample cell.

-

Heat Measurement: The heat released or absorbed upon binding is measured by the instrument.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8][9]

NanoBRET™ Target Engagement Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a cell-based assay used to quantify protein-protein interactions in living cells.

Methodology:

-

Cell Transfection: Cells (e.g., U2OS) are co-transfected with plasmids encoding the target protein (NSD3-PWWP1) fused to a NanoLuc® luciferase (the donor) and the interacting partner (e.g., histone H3) fused to a HaloTag® protein labeled with a fluorescent probe (the acceptor).

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (BI-9321).

-

BRET Measurement: The substrate for NanoLuc® is added, and the light emission from both the donor (luciferase) and the acceptor (fluorophore) is measured.

-

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET signal indicates that the test compound is disrupting the protein-protein interaction. The IC50 value is determined from the dose-response curve.[4][10]

Quantitative Proteomics

This approach assesses the selectivity of a compound in a more complex biological context, such as a cell lysate.

Methodology:

-

Affinity Matrix Preparation: BI-9321 is immobilized on beads to create an affinity matrix.

-

Lysate Incubation: The affinity matrix is incubated with a cell lysate, allowing proteins that bind to BI-9321 to be captured.

-

Competitive Elution: The captured proteins are then eluted by competition with a high concentration of free BI-9321.

-

Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry-based proteomics.

-

Data Analysis: Specific interactors are identified by comparing the proteins eluted with free BI-9321 to a control elution. This allows for the identification of on- and off-targets in a complex proteome.[8][9]

Signaling Pathway Context

The PWWP domain is a conserved structural motif found in many chromatin-associated proteins.[11] These domains play crucial roles in recognizing post-translationally modified histones, thereby influencing DNA methylation, DNA repair, and transcriptional regulation.[9][11] NSD3, the primary target of BI-9321, is a histone methyltransferase implicated in various signaling pathways relevant to cancer biology.

NSD3-PWWP1 in Cellular Signaling

The NSD3-PWWP1 domain is critical for the localization and function of the NSD3 protein. By binding to specific histone marks, NSD3 is recruited to chromatin where it can influence gene expression. Inhibition of the NSD3-PWWP1 domain by BI-9321 can therefore modulate these downstream signaling events. As a single agent, BI-9321 has been shown to downregulate Myc messenger RNA expression and reduce proliferation in MOLM-13 cells.[1][5][12]

Broader Involvement of PWWP Domain Proteins

PWWP domain-containing proteins are involved in a multitude of cellular processes. Understanding these broader connections is essential for appreciating the potential impact of targeting this protein family.

This technical guide provides a comprehensive overview of the selectivity profile of this compound. The data presented underscores its utility as a selective chemical probe for the NSD3-PWWP1 domain, making it a valuable tool for elucidating the biological functions of this important epigenetic regulator.

References

- 1. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of BI-9321 Trihydrochloride in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel therapeutic strategies. Recent research has identified the NSD3-PWWP1 domain as a critical dependency in AML, making it an attractive target for drug development. BI-9321 trihydrochloride, a potent and selective antagonist of the NSD3-PWWP1 domain, has emerged as a promising preclinical candidate. This technical guide provides an in-depth overview of the therapeutic potential of BI-9321 in AML, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction to this compound

BI-9321 is a first-in-class chemical probe that specifically targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] The trihydrochloride salt form of BI-9321 offers enhanced water solubility and stability, making it suitable for in vitro and potentially in vivo studies.[3] The PWWP1 domain of NSD3 has been identified as essential for the viability of AML cells, making BI-9321 a promising agent for targeted therapy.[1][2]

Mechanism of Action: Targeting the NSD3-PWWP1 Domain

BI-9321 functions by antagonizing the interaction between the PWWP1 domain of NSD3 and histone proteins. This disruption has been shown to downregulate the expression of key oncogenes, such as MYC, and inhibit the proliferation of AML cells.[1][2]

The NSD3 Signaling Axis in AML

In AML, the short isoform of NSD3 (NSD3-short), which contains the PWWP1 domain but lacks the methyltransferase domain, acts as a crucial adaptor protein.[3] It forms a complex with the bromodomain and extraterminal (BET) protein BRD4 and the chromatin remodeler CHD8. This complex is recruited to super-enhancers, leading to the transcriptional activation of oncogenes like MYC, which are essential for AML cell survival and proliferation.[3]

References

BI-9321 Trihydrochloride: A Technical Guide to its Role in Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-9321 trihydrochloride has emerged as a critical chemical probe for dissecting the role of the NSD3 (Nuclear Receptor Binding SET Domain Protein 3) in cancer biology. As a potent and selective antagonist of the PWWP1 domain of NSD3, BI-9321 offers a powerful tool to investigate the downstream effects of inhibiting this key epigenetic reader. This technical guide provides an in-depth overview of BI-9321's mechanism of action, its application in cancer research, and detailed protocols for key experimental assays. Furthermore, it explores the evolution of BI-9321 into targeted protein degraders, highlighting the therapeutic potential of targeting the NSD3-PWWP1 axis.

Introduction to this compound

BI-9321 is a first-in-class, potent, and selective small molecule inhibitor that targets the PWWP1 domain of NSD3.[1][2] The NSD family of histone methyltransferases, including NSD3, are crucial regulators of chromatin structure and gene expression, and their dysregulation is frequently implicated in various cancers.[3][4] BI-9321 specifically disrupts the interaction between the NSD3-PWWP1 domain and histone tails, thereby modulating gene expression programs controlled by this interaction.[5] This targeted inhibition allows for the precise investigation of NSD3's function in oncogenesis.

Mechanism of Action

BI-9321 competitively binds to the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This domain is responsible for "reading" histone marks, specifically methylated histone H3, which is a critical step in the recruitment of chromatin-modifying complexes and the subsequent regulation of gene transcription.[1] By occupying this binding site, BI-9321 prevents the engagement of NSD3 with chromatin, leading to downstream effects on gene expression, most notably the downregulation of the MYC oncogene.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives from various in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Cellular Activity of BI-9321

| Parameter | Value | Cell Line/System | Reference |

| Kd (NSD3-PWWP1) | 166 nM | Surface Plasmon Resonance (SPR) | [7] |

| IC50 (H3-NSD3-PWWP1 Interaction) | 1.2 µM | U2OS cells (NanoBRET) | [5][7] |

| IC50 (Cell Viability) | 26.8 µM | MOLM-13 | MedChemExpress Data |

| IC50 (Cell Viability) | 13 µM | RN2 | MedChemExpress Data |

Table 2: Synergistic Activity of BI-9321 with JQ1 in MOLM-13 Cells

| Treatment | IC50 (Proliferation) | Reference |

| JQ1 alone | ~139 nM | MedChemExpress Data |

| JQ1 + 10 µM BI-9321 | ~120 nM | MedChemExpress Data |

Table 3: Activity of MS9715 (BI-9321-based PROTAC)

| Parameter | Value | Cell Line | Reference |

| DC50 (NSD3 Degradation) | 4.9 µM | MOLM-13 | [8] |

| EC50 (Cell Viability) | 2.3 µM | EOL-1 | [8] |

| EC50 (Cell Viability) | 3.3 µM | MM1.S | [8] |

| EC50 (Cell Viability) | 3.5 µM | RS4;11 | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by BI-9321 and a typical experimental workflow for its characterization.

Figure 1: BI-9321 inhibits the NSD3-PWWP1 interaction with histones, downregulating MYC expression.

Figure 2: A typical experimental workflow to characterize the effects of BI-9321 on cancer cells.

Detailed Experimental Protocols

NanoBRET™ Protein:Protein Interaction Assay

This assay is used to quantify the inhibition of the NSD3-PWWP1 and histone H3 interaction by BI-9321 in live cells.

Materials:

-

U2OS cells

-

Plasmids encoding NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3

-

FuGENE® HD Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

White, 96-well assay plates

Protocol:

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium and incubate overnight.

-

Transfection: Co-transfect the cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids using FuGENE® HD transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 6 hours.

-

Compound Treatment: Prepare serial dilutions of BI-9321 in Opti-MEM™. Add the compound dilutions to the wells and incubate for 2 hours.

-

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

-

Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

-

Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot the values against the BI-9321 concentration to determine the IC50.

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is used to assess the cellular target engagement of BI-9321 by measuring changes in the mobility of GFP-tagged NSD3-PWWP1.

Materials:

-

U2OS cells

-

Plasmid encoding GFP-NSD3-PWWP1

-

Transfection reagent

-

Glass-bottom imaging dishes

-

Confocal microscope with a high-power laser for photobleaching

-

This compound

Protocol:

-

Cell Seeding and Transfection: Seed U2OS cells on glass-bottom dishes and transfect with the GFP-NSD3-PWWP1 plasmid. Incubate for 24-48 hours.

-

Compound Treatment: Treat the cells with the desired concentration of BI-9321 or vehicle control for a specified time (e.g., 1-2 hours).

-

Image Acquisition Setup: Place the dish on the confocal microscope stage. Select a cell expressing a moderate level of GFP-NSD3-PWWP1.

-

Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) within the nucleus at low laser power.

-

Photobleaching: Use a high-intensity laser to photobleach the ROI.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data to account for photobleaching during image acquisition. Plot the normalized fluorescence intensity versus time to determine the mobile fraction and the half-time of recovery.

RealTime-Glo™ MT Cell Viability Assay

This assay measures the number of viable cells in culture over time following treatment with BI-9321.

Materials:

-

MOLM-13 cells

-

Complete cell culture medium

-

RealTime-Glo™ MT Cell Viability Assay reagent

-

This compound

-

White, 96-well assay plates

Protocol:

-

Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of medium.

-

Reagent and Compound Addition: Prepare a 2X solution of the RealTime-Glo™ reagent and a 4X solution of BI-9321 at various concentrations. Add 25 µL of the 2X reagent and 25 µL of the 4X compound to each well.

-

Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Measure luminescence at various time points (e.g., 0, 24, 48, 72 hours) using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the BI-9321 concentration at each time point to determine the IC50 for cell viability.

Western Blot for MYC Protein Expression

This protocol is used to determine the effect of BI-9321 on the protein levels of the oncoprotein MYC.

Materials:

-

MOLM-13 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against c-MYC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat MOLM-13 cells with BI-9321 or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in MYC protein expression.

Evolution to PROTACs: The Case of MS9715

While BI-9321 is an effective tool for studying NSD3 function, its therapeutic potential as a standalone inhibitor is limited. To enhance its anti-cancer efficacy, BI-9321 was used as a warhead to develop a Proteolysis Targeting Chimera (PROTAC), MS9715.[8] MS9715 links BI-9321 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This bifunctional molecule brings NSD3 into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of NSD3.

Figure 3: Mechanism of action of the BI-9321-based PROTAC, MS9715.

This degradation approach has proven to be more effective at killing cancer cells than simple inhibition with BI-9321, demonstrating the potential of targeted protein degradation as a therapeutic strategy for NSD3-dependent cancers.[8]

Conclusion

This compound is an indispensable tool for researchers investigating the role of NSD3 in cancer. Its high potency and selectivity for the NSD3-PWWP1 domain allow for precise interrogation of this epigenetic signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for utilizing BI-9321 in cancer biology research. Furthermore, the successful development of the BI-9321-based PROTAC, MS9715, underscores the therapeutic promise of targeting NSD3 and paves the way for the development of novel epigenetic therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. opnme.com [opnme.com]

- 3. mdpi.com [mdpi.com]

- 4. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. BI-9321 | Structural Genomics Consortium [thesgc.org]

- 8. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the NSD3 Protein and its Domains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Receptor Binding SET Domain Family 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a crucial role in chromatin regulation and gene expression.[1] As a member of the NSD family of proteins, which also includes NSD1 and NSD2, NSD3 is primarily responsible for mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[2][3] This activity is generally associated with active transcription.[3][4] Due to its frequent amplification and overexpression in various cancers, including breast, lung, and pancreatic cancer, NSD3 has emerged as a significant oncogene and a potential therapeutic target.[2][5][6]

This technical guide provides an in-depth overview of the foundational research on NSD3, with a focus on its protein domains, enzymatic activity, and involvement in key signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of NSD3's function and regulation.

NSD3 Protein Structure and Domains

The NSD3 gene encodes for three main isoforms through alternative splicing: a long isoform (NSD3L), a short isoform (NSD3S), and the WHISTLE isoform.[6][7] The full-length NSD3L protein is a large, multidomain protein containing several conserved domains that are critical for its function.[4]

The key functional domains of NSD3 include:

-

PWWP (Pro-Trp-Trp-Pro) Domains: NSD3 contains two PWWP domains.[4] These domains are known to act as "reader" modules that recognize and bind to specific histone modifications, particularly methylated lysines, as well as DNA.[8][9] The first PWWP domain of NSD3 has been shown to recognize H3K36me2/3.[9]

-

SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) Domain: This is the catalytic domain responsible for the histone methyltransferase activity of NSD3.[4] It is flanked by the AWS (Associated with SET) and post-SET domains, which are essential for its catalytic function.[4][10] The SET domain catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine residue of a histone substrate.[11]

-

PHD (Plant Homeodomain) Fingers: NSD3 contains five PHD fingers.[4] These domains are also involved in recognizing histone modifications. The fifth PHD finger (PHD5) of NSD3, in conjunction with a Cys-His-rich domain (C5HCH), preferentially recognizes the N-terminal tail of histone H3 with unmodified lysine 4 (H3K4) and trimethylated lysine 9 (H3K9me3).[12][13]

-

C5HCH Domain: This is a Cys-His-rich domain located near the C-terminus.[4]

The short isoform, NSD3S, lacks the catalytic SET domain but retains the N-terminal PWWP domain, allowing it to function as an adaptor protein.[6][8] The WHISTLE isoform is the shortest and contains the second PWWP domain, the SET domain, and the post-SET domain.[1]

Quantitative Data on NSD3

Quantitative analysis of NSD3's enzymatic activity and binding affinities is crucial for understanding its function and for the development of targeted inhibitors. The following tables summarize key quantitative data reported in the literature.

| Compound | IC50 (nM) | Assay Conditions |

| SAH | >100,000 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |

| Chaetocin | 192 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |

| Suramin | 320 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |

| Sinefungin | >100,000 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |

Table 1: Inhibitor IC50 Values for NSD3. This table presents the half-maximal inhibitory concentration (IC50) values for various compounds against NSD3 methyltransferase activity.[14]

Signaling Pathways Involving NSD3

NSD3 is implicated in several signaling pathways that are critical for cell growth, proliferation, and differentiation. Its dysregulation in cancer often leads to the aberrant activation of these pathways.

NSD3 and the NOTCH Signaling Pathway

In breast cancer, NSD3-mediated H3K36 methylation has been shown to activate the NOTCH signaling pathway, which is a key driver of cancer stem cell (CSC) properties and epithelial-to-mesenchymal transition (EMT).[15] The long isoform of NSD3 (NSD3L) interacts with EZH2 and RNA polymerase II to increase H3K36me2/3 at the promoters of genes involved in the NOTCH pathway, leading to their transcriptional activation.[15][16] This, in turn, promotes breast tumor initiation and metastasis.[15]

Caption: NSD3L forms a complex with EZH2 and RNA Pol II to regulate histone methylation and activate NOTCH signaling.

NSD3S as an Adaptor Protein in Leukemia

The short isoform, NSD3S, which lacks the catalytic SET domain, functions as an essential adaptor protein in acute myeloid leukemia (AML).[1] It connects the BET protein BRD4 to the chromatin remodeling enzyme CHD8, leading to transcriptional activation of oncogenes.[1]

Caption: NSD3S acts as a scaffold to link BRD4 and CHD8, driving oncogene expression in AML.

Experimental Protocols

Detailed methodologies are essential for the accurate study of NSD3. The following sections provide protocols for key experiments.

Expression and Purification of Recombinant NSD3

The production of pure, stable, and active recombinant NSD3 is critical for in vitro studies. A common challenge is the difficulty in expressing and purifying the full-length protein. One approach utilizes an E. coli expression system with a human influenza hemagglutinin (HA) tag to improve yield and purity.[17][18]

Caption: A generalized workflow for the expression and purification of recombinant NSD3 protein.

Protocol for Expression and Purification of NSD3 Constructs:

-

Cloning: The NSD3 construct is cloned into a suitable expression vector, such as pTYB12.[19]

-

Transformation: The plasmid is transformed into an appropriate E. coli expression strain, like BL21(DE3).[19]

-

Cell Culture: The transformed cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 mg/L ampicillin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6.[19]

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 125 µM. The culture is then incubated for 16 hours at a lower temperature, such as 12°C, to enhance protein solubility.[19]

-

Harvesting: The cells are harvested by centrifugation and can be stored at -80°C.[19]

-

Lysis and Purification: The cell pellet is resuspended in a lysis buffer and the cells are lysed. The recombinant NSD3 protein is then purified from the cell lysate using affinity chromatography (e.g., based on a tag like HA or His6), followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary to achieve high purity.[17][18]

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to measure the enzymatic activity of NSD3 and to screen for potential inhibitors. A common method is a radiometric assay that measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) into a histone substrate.[11][20]

Caption: A typical workflow for conducting an in vitro histone methyltransferase assay.

Protocol for In Vitro HMT Assay:

-

Reaction Setup: For each assay, a reaction mix is prepared in a microcentrifuge tube on ice. This mix typically contains a 2x histone methyltransferase buffer, S-adenosyl-L-[methyl-³H]-methionine, and the desired histone substrate.[20] Substrates can include recombinant nucleosomes, free histones, or histone peptides.[11][20]

-

Enzyme Addition: The reaction is initiated by adding the purified recombinant NSD3 enzyme to the reaction mix.[20]

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to occur.

-

Stopping the Reaction: The reaction is stopped, typically by adding SDS-polyacrylamide gel electrophoresis (PAGE) loading buffer.[20]

-

Analysis: The incorporation of the radiolabeled methyl group is measured. This can be done quantitatively using scintillation counting or qualitatively by separating the reaction products on an SDS-PAGE gel followed by fluorography to visualize the labeled histones.[20]

Conclusion

NSD3 is a multifaceted protein with critical roles in chromatin biology and a clear association with cancer. Its complex domain architecture allows it to function not only as a histone methyltransferase but also as a key scaffolding protein in larger transcriptional complexes. A thorough understanding of its structure, enzymatic activity, and involvement in cellular signaling is paramount for the development of novel therapeutic strategies targeting NSD3-driven malignancies. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working on this important epigenetic regulator.

References

- 1. dovepress.com [dovepress.com]

- 2. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 3. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of histone lysine methyltransferase NSD3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The PWWP domain of the human oncogene WHSC1L1/NSD3 induces a metabolic shift toward fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. researchgate.net [researchgate.net]

- 11. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Methyltransferase NSD3 Has Chromatin-binding Motifs, PHD5-C5HCH, That Are Distinct from Other NSD (Nuclear Receptor SET Domain) Family Members in Their Histone H3 Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. High yield recombinant expression and purification of oncogenic NSD1, NSD2, and NSD3 with human influenza hemagglutinin tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural insights into the C-terminus of the histone-lysine N-methyltransferase NSD3 by small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare a stock solution of BI-9321 trihydrochloride for in vitro assays.

Application Note

BI-9321 trihydrochloride is a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2][3][4] It is a valuable chemical probe for studying the biological functions of the NSD3-PWWP1 domain in various cellular processes, including cancer biology.[5][6] BI-9321 has been shown to disrupt the interaction between NSD3-PWWP1 and histones, leading to the downregulation of Myc messenger RNA expression and reduced cell proliferation in certain cancer cell lines.[1][3][5] Proper preparation of a stock solution is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Quantitative Data Summary

For accurate and reproducible experiments, it is crucial to start with a precisely prepared stock solution. The following table summarizes the required mass of this compound (Molecular Weight: 469.81 g/mol ) to prepare stock solutions of various concentrations.

| Desired Stock Concentration (mM) | Mass of this compound for 1 mL Solvent (mg) | Mass of this compound for 5 mL Solvent (mg) | Mass of this compound for 10 mL Solvent (mg) |

| 1 | 0.47 | 2.35 | 4.70 |

| 5 | 2.35 | 11.75 | 23.49 |

| 10 | 4.70 | 23.49 | 46.98 |

| 50 | 23.49 | 117.45 | 234.90 |

| 100 | 46.98 | 234.90 | 469.81 |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure that all materials are sterile and readily accessible. Work in a clean and controlled environment, such as a laminar flow hood, to minimize the risk of contamination.

-

Weighing the Compound: Carefully weigh out 4.70 mg of this compound powder using a calibrated analytical balance. Tare a sterile microcentrifuge tube before adding the powder to ensure accurate measurement.

-

Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed this compound.

-